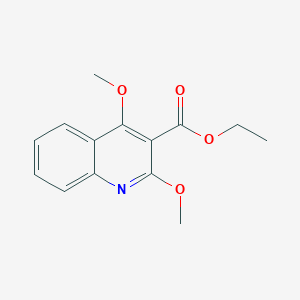
2,4-Dimethoxy-3-carbethoxyquinoline
描述
2,4-Dimethoxy-3-carbethoxyquinoline is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound, with its unique structure, offers a range of possibilities for research and industrial applications.
准备方法
The synthesis of 2,4-Dimethoxy-3-carbethoxyquinoline typically involves the Friedländer condensation reaction. This reaction is performed using 2-aminoacetophenone and ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid . The reaction is carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
化学反应分析
2,4-Dimethoxy-3-carbethoxyquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions using boron reagents and palladium catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction may produce various quinoline alcohols.
科学研究应用
2,4-Dimethoxy-3-carbethoxyquinoline has several scientific research applications:
作用机制
The mechanism of action of 2,4-Dimethoxy-3-carbethoxyquinoline involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to their biological effects . The specific pathways and targets depend on the particular application and the modifications made to the quinoline scaffold.
相似化合物的比较
2,4-Dimethoxy-3-carbethoxyquinoline can be compared with other quinoline derivatives such as:
Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate: This compound is used as a versatile building block in organic synthesis.
Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate: Known for its antitrypanosomal activity.
Ethyl 2,4-dimethylquinoline-3-carboxylate: Synthesized using similar methods and studied for its medicinal significance.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other quinoline derivatives.
属性
分子式 |
C14H15NO4 |
|---|---|
分子量 |
261.27 g/mol |
IUPAC 名称 |
ethyl 2,4-dimethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-4-19-14(16)11-12(17-2)9-7-5-6-8-10(9)15-13(11)18-3/h5-8H,4H2,1-3H3 |
InChI 键 |
MQSRIZPXSLOTND-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1OC)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














